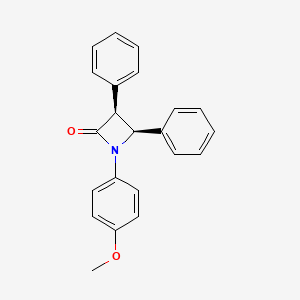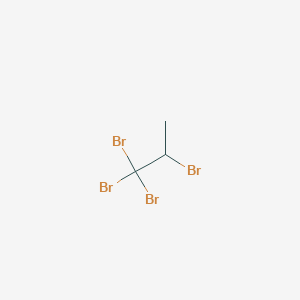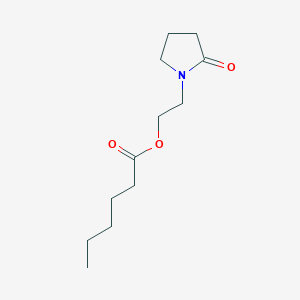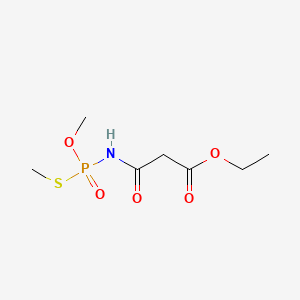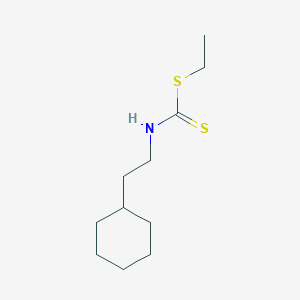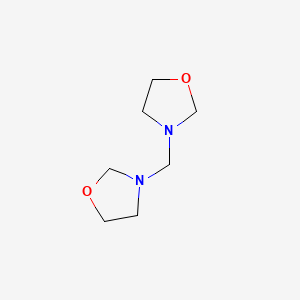
Lead(2+) neodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead(2+) neodecanoate is an organometallic compound where lead is coordinated with neodecanoic acid. This compound is often used in various industrial applications due to its unique properties, such as thermal stability and catalytic activity. Neodecanoic acid, the precursor to this compound, is a highly branched carboxylic acid, which contributes to the compound’s stability and effectiveness in various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lead(2+) neodecanoate can be synthesized through the reaction of lead(II) oxide or lead(II) acetate with neodecanoic acid. The reaction typically involves heating the reactants in an organic solvent such as toluene or xylene to facilitate the formation of the this compound complex. The reaction can be represented as follows: [ \text{PbO} + 2 \text{C}9\text{H}{19}\text{COOH} \rightarrow \text{Pb(C}9\text{H}{19}\text{COO)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous reactors to ensure consistent quality and yield. The process may include steps such as solvent recovery and purification to minimize waste and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Lead(2+) neodecanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead(IV) compounds under specific conditions.
Reduction: It can be reduced back to lead(0) or lead(II) compounds using reducing agents like hydrogen gas or hydrazine.
Substitution: The neodecanoate ligands can be substituted with other carboxylates or ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or hydrazine under controlled temperatures.
Substitution: Carboxylic acids or other ligands in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Lead(IV) oxide or other lead(IV) compounds.
Reduction: Metallic lead or lead(II) compounds.
Substitution: New lead carboxylates or lead complexes with different ligands
Wissenschaftliche Forschungsanwendungen
Lead(2+) neodecanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential effects on biological systems, although its toxicity limits its use.
Industry: Employed as a heat stabilizer in polyvinyl chloride (PVC) production, and as a catalyst in the production of polyurethane systems
Wirkmechanismus
The mechanism by which lead(2+) neodecanoate exerts its effects is primarily through its interaction with other molecules as a catalyst. The lead ion can coordinate with various substrates, facilitating reactions such as polymerization or oxidation. The neodecanoate ligands provide steric hindrance, enhancing the stability of the lead complex and preventing unwanted side reactions .
Vergleich Mit ähnlichen Verbindungen
Lead(II) acetate: Another lead carboxylate used in similar applications but with different solubility and reactivity.
Lead(II) oxide: Used in the synthesis of lead(2+) neodecanoate and other lead compounds.
Tin(II) neodecanoate: A similar compound used as a catalyst in polyurethane production.
Uniqueness: this compound is unique due to its high thermal stability and effectiveness as a catalyst in various industrial processes. Its branched neodecanoate ligands provide additional stability compared to other lead carboxylates, making it a preferred choice in applications requiring high-temperature stability .
Eigenschaften
CAS-Nummer |
71684-29-2 |
|---|---|
Molekularformel |
C20H38O4Pb |
Molekulargewicht |
550 g/mol |
IUPAC-Name |
7,7-dimethyloctanoate;lead(2+) |
InChI |
InChI=1S/2C10H20O2.Pb/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |
InChI-Schlüssel |
HHMCJNWZCJJYPE-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Pb+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


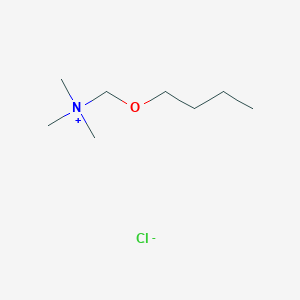
![2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B14464190.png)

